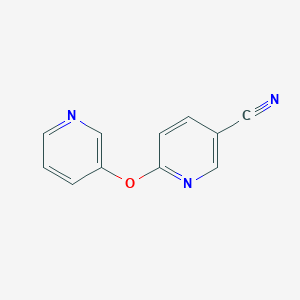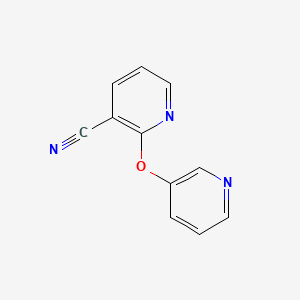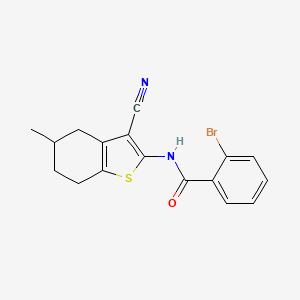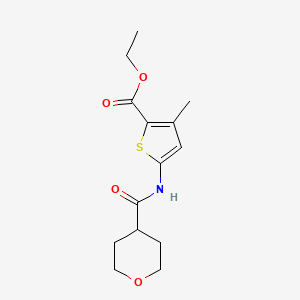
6-(pyridin-3-yloxy)pyridine-3-carbonitrile
Descripción general
Descripción
“6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is a chemical compound with the molecular weight of 189.22 . It is a powder at room temperature and is stored at 4 degrees Celsius . The compound is used in various research and development applications .
Synthesis Analysis
The synthesis of “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” and similar compounds often involves multi-component reactions . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is complex and contains multiple nitrogen atoms . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its selectivity for the target molecule .Chemical Reactions Analysis
The chemical reactions involving “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” are diverse and depend on the specific conditions and reactants . For instance, it has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
“6-(pyridin-3-yloxy)pyridine-3-carbonitrile” is a powder at room temperature and is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
6-(pyridin-3-yloxy)pyridine-3-carbonitrile and its derivatives have been extensively studied in the field of chemical synthesis and structural analysis. For instance, Cetina et al. (2010) and Tranfić et al. (2011) conducted studies on the synthesis and structural features of various pyridine derivatives, highlighting the importance of these compounds in understanding molecular structures and properties. These studies involve X-ray diffraction and spectroscopic analysis, emphasizing the compound's relevance in the detailed analysis of molecular structures (Cetina et al., 2010) (Tranfić et al., 2011).
2. Optical and Electrical Properties
Research by El-Menyawy et al. (2019) and Zedan et al. (2020) explored the optical and electrical properties of pyrazolo[4,3-b]pyridine derivatives. These studies are crucial for developing materials with specific optical characteristics and potential applications in electronics and photonics. The work demonstrates how derivatives of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile can be utilized in creating materials with unique optical and electronic properties (El-Menyawy et al., 2019) (Zedan et al., 2020).
3. Corrosion Inhibition
Dandia et al. (2013) and Sudheer et al. (2015) have researched the application of pyrazolopyridine derivatives as corrosion inhibitors. This research is particularly relevant in industrial applications where materials are exposed to corrosive environments. The studies provide insights into how these compounds can protect metals from corrosion, thus extending their lifespan and efficiency in various industrial settings (Dandia et al., 2013) (Sudheer et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “6-(pyridin-3-yloxy)pyridine-3-carbonitrile” and similar compounds are promising. They are being studied for their potential therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
If we consider its potential interaction with fgfrs, it might inhibit these receptors, thereby preventing their normal function and interrupting the associated signaling pathways .
Biochemical Pathways
Fgfrs are involved in several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs could potentially disrupt these pathways.
Result of Action
If it does inhibit fgfrs, it could potentially lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Propiedades
IUPAC Name |
6-pyridin-3-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h1-5,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOODPSVYFOYPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yloxy)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B6579852.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6579855.png)
![2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6579858.png)
![N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6579865.png)
![methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579866.png)
![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)
![5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6579898.png)





